

Application Notes and Protocols for 4-Methoxy-3-methylphenylacetone in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Methoxy-3-methylphenylacetone

Cat. No.: B097848

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Abstract

4-Methoxy-3-methylphenylacetone, also known as 1-(4-methoxy-3-methylphenyl)propan-2-one (CAS 16882-23-8), is a substituted aromatic ketone with significant potential as a versatile building block in medicinal chemistry.^[1] While direct biological profiling of this specific compound is not extensively documented in publicly available literature, its structural motifs—a substituted phenyl ring and a reactive ketone functionality—are present in a wide array of biologically active molecules. This guide provides an in-depth exploration of its potential applications, drawing on structure-activity relationships of analogous compounds. It also furnishes detailed, field-proven protocols for its synthesis and subsequent derivatization, empowering researchers to leverage this scaffold in drug discovery programs.

Introduction: The Strategic Value of Substituted Phenylacetones

Phenylacetones and related aryl ketones are cornerstone intermediates in the synthesis of pharmaceuticals and other biologically active compounds.^{[1][2]} The substitution pattern on the aromatic ring is a critical determinant of the final compound's pharmacological profile, influencing factors such as target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

4-Methoxy-3-methylphenylacetone presents a unique combination of features:

- **A Methoxy Group:** The methoxy substituent is prevalent in many approved drugs. It can act as a hydrogen bond acceptor, influence metabolic stability, and modulate the electronic properties of the aromatic ring, which can be crucial for ligand-receptor interactions.^[3]
- **A Methyl Group:** This group provides a lipophilic handle that can engage with hydrophobic pockets in protein targets. Its position adjacent to the methoxy group creates a specific electronic and steric environment.
- **A Phenylacetone Core:** The ketone functionality is a versatile chemical handle for a multitude of synthetic transformations, allowing for the construction of more complex molecular architectures.^[4]

These attributes make **4-Methoxy-3-methylphenylacetone** an attractive starting material for generating diverse libraries of compounds for screening against various therapeutic targets.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

Property	Value	Source
CAS Number	16882-23-8	^[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	^[1]
Molecular Weight	178.23 g/mol	^[1]
IUPAC Name	1-(4-methoxy-3-methylphenyl)propan-2-one	^[1]
Appearance	Expected to be a colorless to pale yellow oil or solid	Inferred
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)	Inferred

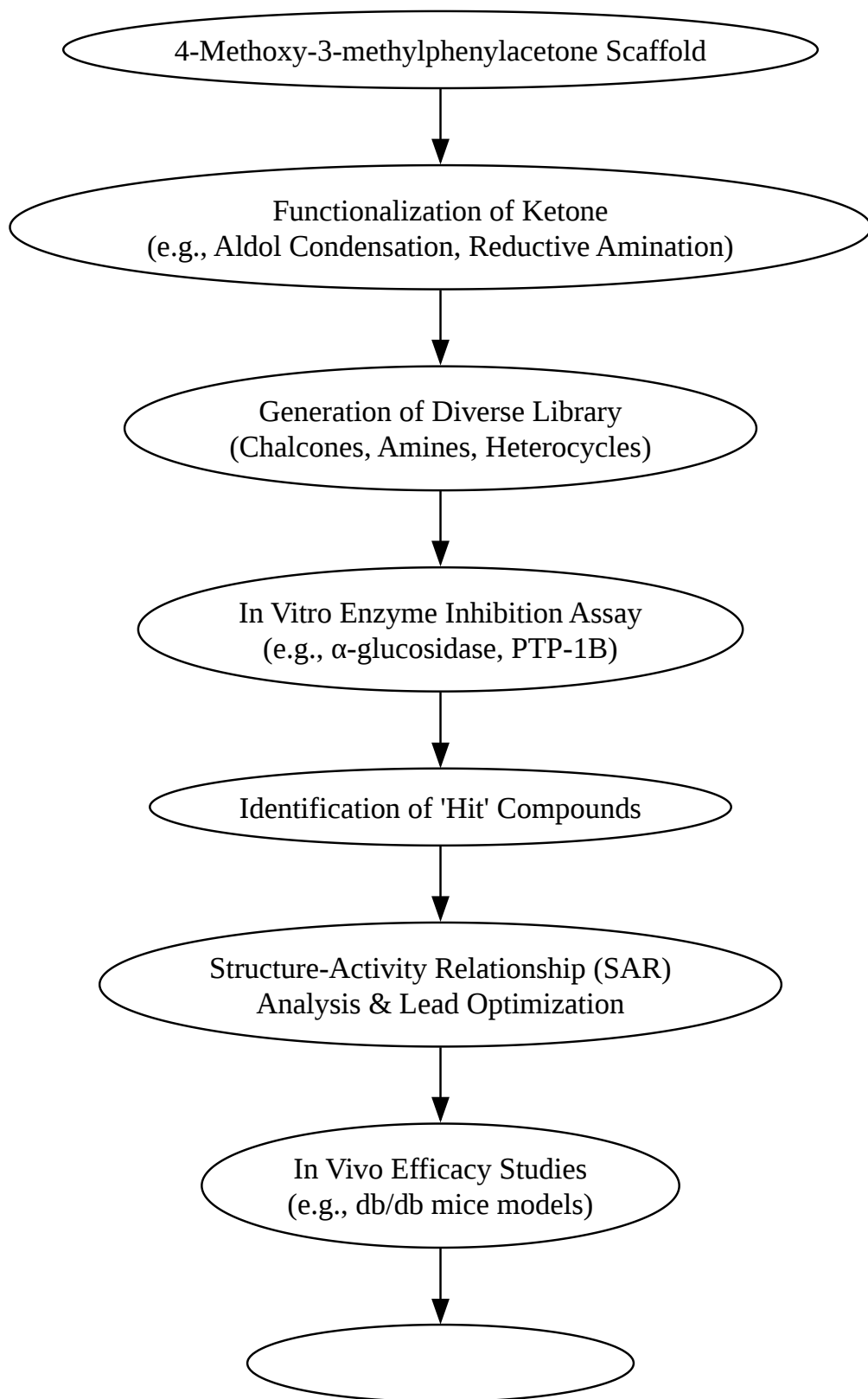
Application Notes: Exploring Therapeutic Potential

The true value of **4-Methoxy-3-methylphenylacetone** lies in its role as a precursor to novel therapeutic agents. By analogy with structurally related acetophenones, propiophenones, and phenylacetones, we can project its utility in several key therapeutic areas.[\[5\]](#)[\[6\]](#)

Development of Novel Antidiabetic Agents

Causality: Substituted propiophenone and acetophenone derivatives have been identified as potent inhibitors of enzymes like α -glucosidase and Protein Tyrosine Phosphatase 1B (PTP-1B), both of which are validated targets for type 2 diabetes.[\[5\]](#)[\[7\]](#)[\[8\]](#) The core phenyl ketone structure serves as a scaffold to which various functionalities can be appended to optimize target engagement.

Proposed Application: **4-Methoxy-3-methylphenylacetone** can serve as a starting point for the synthesis of novel α -glucosidase inhibitors. The ketone can be functionalized to introduce heterocyclic moieties or elongated side chains, which have been shown to enhance inhibitory activity.[\[8\]](#) The 4-methoxy and 3-methyl groups provide a specific substitution pattern to probe the binding pocket of the enzyme for improved potency and selectivity.



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Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.

Materials:

- 2-Methylanisole (1.0 eq)
- Chloroacetone (1.1 eq)
- Anhydrous Aluminum Chloride (AlCl_3) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (1 M HCl)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- Catalyst Suspension: To the flask, add anhydrous DCM and cool the flask to 0 °C using an ice bath. Carefully add anhydrous AlCl_3 in portions with stirring to form a suspension.
- Acylating Agent Addition: In the dropping funnel, prepare a solution of chloroacetone in anhydrous DCM. Add this solution dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature at 0 °C.
- Arene Addition: Following the same dropwise addition method, add 2-methylanisole to the reaction mixture.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

- Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over a mixture of crushed ice and 1 M HCl.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **4-Methoxy-3-methylphenylacetone**.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should correspond to the 1-(4-methoxy-3-methylphenyl)propan-2-one structure.

Protocol 2: Derivatization via Reductive Amination

Principle: Reductive amination is a powerful method to convert ketones into amines, a functional group central to a vast number of pharmaceuticals. This protocol describes the reaction of **4-Methoxy-3-methylphenylacetone** with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Materials:

- **4-Methoxy-3-methylphenylacetone** (1.0 eq)
- Benzylamine (or other primary amine) (1.1 eq)
- Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)

- Acetic Acid (catalytic amount)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Setup: To a round-bottom flask containing a magnetic stir bar, add **4-Methoxy-3-methylphenylacetone** and the chosen solvent (DCE).
- Amine Addition: Add the primary amine (e.g., benzylamine) followed by a catalytic amount of acetic acid.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. Be cautious as gas evolution may occur.
- Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC.
- Quenching: Carefully quench the reaction by adding saturated NaHCO_3 solution until gas evolution ceases.
- Workup: Extract the mixture three times with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Purification: Concentrate the solvent under reduced pressure and purify the resulting amine derivative by flash column chromatography.

Conclusion and Future Outlook

4-Methoxy-3-methylphenylacetone is a chemical intermediate with considerable, albeit largely untapped, potential in medicinal chemistry. Its specific substitution pattern offers a

unique entry point for probing structure-activity relationships in various target classes. The protocols detailed herein provide a reliable framework for synthesizing this key building block and for elaborating it into more complex, drug-like molecules. As the demand for novel chemical entities continues to grow, the strategic application of versatile scaffolds like **4-Methoxy-3-methylphenylacetone** will be paramount for the efficient discovery and development of next-generation therapeutics.

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